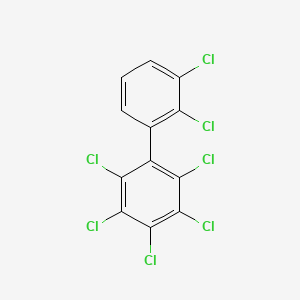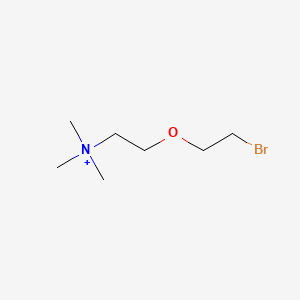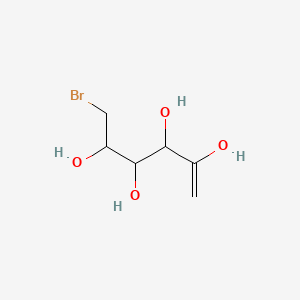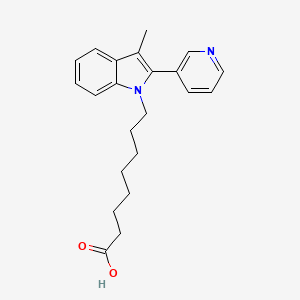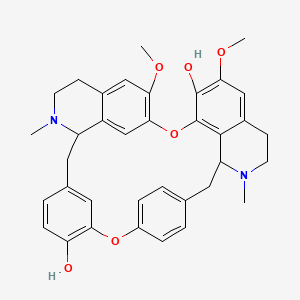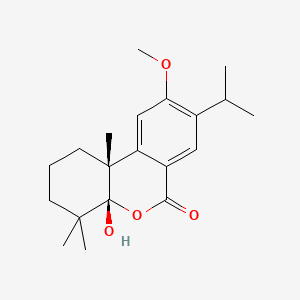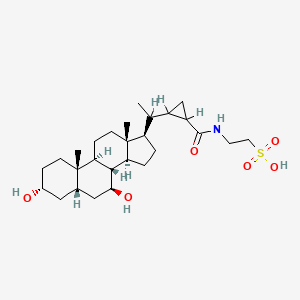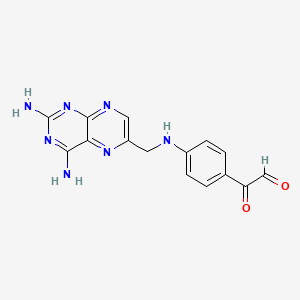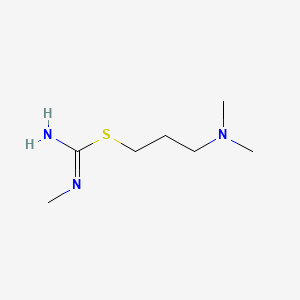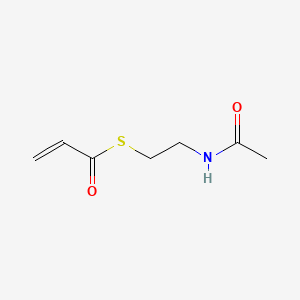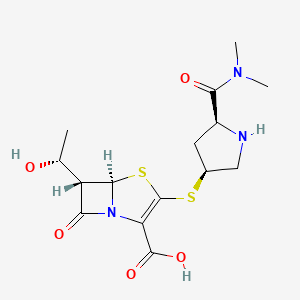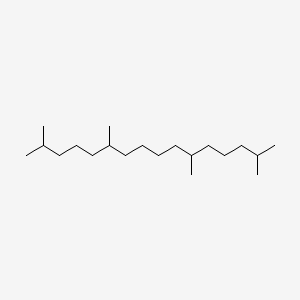
2,6,11,15-Tetramethylhexadecane
Descripción general
Descripción
It is a saturated hydrocarbon with a molecular weight of 282.5475 g/mol . This compound is characterized by its four methyl groups attached to the hexadecane backbone at positions 2, 6, 11, and 15 . Crocetane is often found in modern sediments and geological records as a biomarker, particularly associated with anaerobic methane oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexadecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to ensure the selective addition of methyl groups at the desired positions on the hexadecane backbone .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes and large-scale reactors. The process is designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated control systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,6,11,15-Tetramethylhexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert any oxidized forms of the compound back to the hydrocarbon state.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: The original hydrocarbon.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,6,11,15-Tetramethylhexadecane has several scientific research applications, including:
Biology: Serves as a biomarker for studying anaerobic methane oxidation in marine sediments.
Medicine: Investigated for its potential role in drug delivery systems due to its hydrophobic nature and stability.
Mecanismo De Acción
The mechanism of action of 2,6,11,15-Tetramethylhexadecane in biological systems involves its role as a biomarker for anaerobic methane oxidation. This process is mediated by a consortium of methanotrophic archaea and sulfate-reducing bacteria. The compound is incorporated into the microbial biomass, reflecting the metabolic activity of these microorganisms in anoxic environments . The molecular targets and pathways involved include the enzymes and metabolic pathways responsible for methane oxidation and sulfate reduction .
Comparación Con Compuestos Similares
2,6,11,15-Tetramethylhexadecane is unique due to its specific methylation pattern and its role as a biomarker for anaerobic methane oxidation. Similar compounds include:
Phytane: An isomer of crocetane with a different isoprenoid skeleton.
Squalane: Another saturated hydrocarbon used in cosmetics and pharmaceuticals for its emollient properties.
Pristane: A branched alkane similar to phytane, often used as a standard in analytical chemistry.
These compounds share structural similarities but differ in their specific applications and biological roles.
Propiedades
IUPAC Name |
2,6,11,15-tetramethylhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-17(2)11-9-15-19(5)13-7-8-14-20(6)16-10-12-18(3)4/h17-20H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZXXATNGJPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964656 | |
| Record name | Crocetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-44-9 | |
| Record name | Crocetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crocetane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crocetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


